molecular formula C7H7ClN2O2 B8061075 4-Amino-6-chloro-2-methylnicotinic acid

4-Amino-6-chloro-2-methylnicotinic acid

Cat. No.: B8061075
M. Wt: 186.59 g/mol
InChI Key: RRJHJERXTCJAGB-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methylnicotinic acid is a heterocyclic aromatic compound with the molecular formula C7H7ClN2O2. It is a derivative of nicotinic acid, featuring an amino group at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-2-methylnicotinic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylnicotinic acid, followed by nitration to introduce the nitro group at the 4-position. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for chlorination and nitration steps, as well as continuous flow reactors for the reduction step to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-2-methylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-chloro-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2-methylnicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key metabolic enzymes or modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylnicotinic acid: Lacks the chlorine atom at the 6-position.

    6-Chloro-2-methylnicotinic acid: Lacks the amino group at the 4-position.

    4-Amino-6-chloronicotinic acid: Lacks the methyl group at the 2-position.

Uniqueness

4-Amino-6-chloro-2-methylnicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

4-amino-6-chloro-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-6(7(11)12)4(9)2-5(8)10-3/h2H,1H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJHJERXTCJAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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